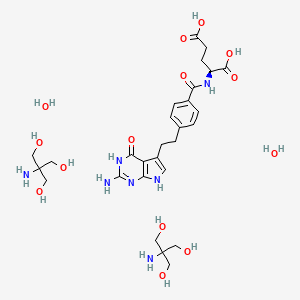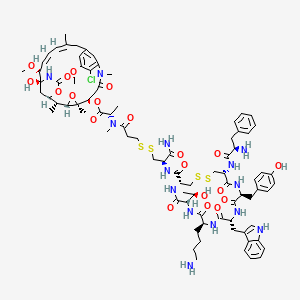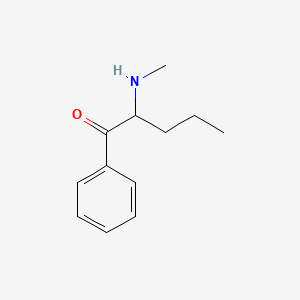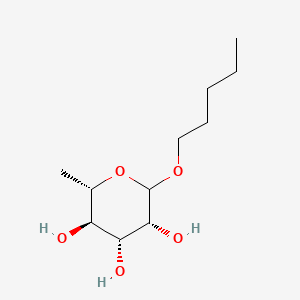![molecular formula C18H16N6O B609972 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine CAS No. 1539296-45-1](/img/structure/B609972.png)
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine
説明
PF-06297470 is a potent negative allosteric modulator of the Metabotropic Glutamate Receptor 5 (mGluR5). PF-06297470 binds to mGluR5 with a Ki of 0.9 nM.
科学的研究の応用
Metabotropic Glutamate Receptor Modulation
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine has been identified as a potent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. This compound, PF470, demonstrated high potency, selectivity, and oral bioavailability. It showed robust efficacy in a nonhuman primate model of Parkinson's disease-related l-DOPA-induced dyskinesia. However, its clinical progression was halted due to potential immune-mediated hypersensitivity discovered in a regulatory toxicology study (Zhang et al., 2014).
Antiproliferative Activities
The molecule has been part of studies involving the synthesis of pyrazolopyridine derivatives and their evaluation for antiproliferative activities. One study synthesized a series of pyrazolopyridine derivatives, testing them for their inhibitory effects on cell proliferation. The detailed synthesis and spectroscopic data, along with the reported antiproliferative activities, highlight the potential of these compounds in therapeutic applications (Fayed et al., 2019).
Antibacterial and Antimicrobial Activities
Researchers have synthesized and evaluated derivatives of pyrazolo[3,4-b]pyrazine for their antibacterial and antimicrobial properties. The investigations have led to new pyrazine and pyridine derivatives showing notable antibacterial activity. The minimal inhibitory concentration values for these compounds were found to be significant, indicating their potential in combating bacterial infections (Foks et al., 2005).
Anticancer Activities
Several studies have focused on the synthesis of pyrazolopyridine derivatives and their evaluation against various cancer cell lines. For instance, a study synthesized a series of polyfunctionalized pyrazolo[3,4-b]pyridines and screened them for anti-cancer activity against three human cancer cell lines, revealing compounds with significant inhibitory effects. The most active derivative was identified through detailed molecular modelling studies (Aggarwal et al., 2021).
Another study explored novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives for cytotoxicity against human cancer cell lines. The study identified promising compounds with substantial cytotoxicity, providing a foundation for future therapeutic applications (Nagender et al., 2014).
特性
IUPAC Name |
1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-6-8-19-9-14(12)16-17-18(24(2)23-16)22-15(10-21-17)25-11-13-5-3-4-7-20-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLSKDOSNKLEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539296-45-1 | |
| Record name | 1539296-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



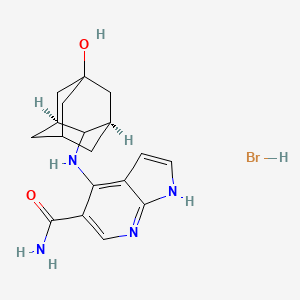

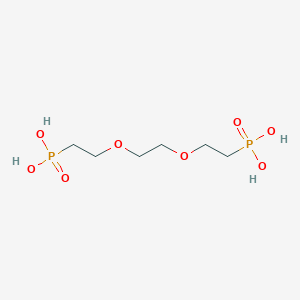
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)


